molecular formula C14H11F2NO B1634434 N-(2,4-difluorophenyl)-3-methylbenzamide

N-(2,4-difluorophenyl)-3-methylbenzamide

Cat. No.: B1634434
M. Wt: 247.24 g/mol
InChI Key: XMGCEEJZQAEORN-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-3-methylbenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a 3-methyl group on the benzoyl ring and a 2,4-difluorophenyl group on the anilide nitrogen. This compound is synthesized via condensation reactions between substituted benzoyl chlorides and fluorinated anilines, yielding high-purity crystalline products suitable for structural analysis . Its molecular formula is C₁₄H₁₀F₂NO, with a melting point of 110–112°C . Spectroscopic characterization includes distinct ¹H NMR signals for aromatic protons (δ 7.35–7.90 ppm) and ¹⁹F NMR resonances at δ -114 to -118 ppm, reflecting the electronic effects of fluorine substituents .

Properties

Molecular Formula

C14H11F2NO

Molecular Weight

247.24 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-3-methylbenzamide

InChI

InChI=1S/C14H11F2NO/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(15)8-12(13)16/h2-8H,1H3,(H,17,18)

InChI Key

XMGCEEJZQAEORN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)F)F

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Fluorine Substituents

a. N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)

  • Formula: C₁₃H₈F₃NO.
  • Structure : Features a trifluorinated benzamide with ortho-fluorine on the benzoyl ring and 2,3-difluoro substitution on the anilide ring.
  • Key Differences :
    • The target compound has a 3-methyl group instead of a fluorine at the benzoyl ortho position.
    • RMSD between Fo23 and Fo24 (N-(2,4-difluorophenyl)-2-fluorobenzamide) is 0.02 Å , indicating near-identical molecular geometries despite peripheral fluorine variations .
    • Both compounds exhibit 1D amide-amide hydrogen bonding along the a-axis, but Fo24 shows weaker C-H···F/O interactions compared to Fo23 .

b. N-(3,4-Difluorophenyl)-3-methylbenzamide

  • Formula: C₁₄H₁₀F₂NO (isomeric to the target compound).
  • Structure : Differs in fluorine positions (3,4-difluoro vs. 2,4-difluoro on the anilide ring).
  • 3,4-Difluoro analogs may exhibit stronger π-π stacking due to coplanar aromatic rings .

c. N-(4-Fluoro-2-methylphenyl)-3-methylbenzamide

  • Structure : Replaces one fluorine with a methyl group on the anilide ring.
  • Effects of Methyl vs. Fluorine :
    • Methyl groups increase hydrophobicity but reduce hydrogen-bonding capacity.
    • Fluorine’s electronegativity enhances crystal packing via C-F···C ring stacking, absent in methyl-substituted analogs .
Halogenated Derivatives: Chloro vs. Fluoro Analogues

a. N-(2,4-Dichlorophenyl)-3-methylbenzamide

  • Formula: C₁₄H₁₀Cl₂NO.
  • Comparison: Chlorine’s larger atomic radius increases van der Waals interactions, leading to higher melting points (e.g., ~130°C vs. 110°C for the target compound) .

b. Trihalogenated Benzamides

  • Examples : Chloro-derivatives dominate the Cambridge Structural Database (CSD), with ten entries (e.g., CANYAV, LAQDOY) vs. only two tri-fluorinated structures (Fo23, Fo24) .
  • Trend : Fluorinated analogs are understudied but gaining attention due to fluorine’s role in medicinal chemistry (e.g., metabolic stability) .
Substituent Effects on Physicochemical Properties
Compound Substituents Melting Point (°C) Key Interactions
N-(2,4-Difluorophenyl)-3-methylbenzamide 3-Me, 2,4-F₂ 110–112 1D amide-amide H-bonds, C-H···F
Fo23 2-F, 2,3-F₂ 105–107 R₂²(12) synthon, C-F···C stacking
N-(2,4-Dichlorophenyl)-3-methylbenzamide 3-Me, 2,4-Cl₂ ~130 Halogen bonding, π-π stacking
N-(3,4-Difluorophenyl)-3-methylbenzamide 3-Me, 3,4-F₂ 115–118 Coplanar rings, stronger π-π

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